S-butan-2-yl 3-oxobutanethioate
Description
S-Butan-2-yl 3-oxobutanethioate is a thioester characterized by a 3-oxobutanoate group linked to a butan-2-ylthio moiety. Its molecular formula is C₈H₁₂O₂S, with a molecular weight of approximately 172.24 g/mol (calculated from reaction stoichiometry in ). This compound is utilized in organic synthesis, particularly in chemoselective routes to β-enamino esters and thioesters, achieving high yields (up to 92%) under mild conditions . Its structure allows for keto-enol tautomerism, influencing reactivity in nucleophilic reactions and cyclocondensation processes .
Properties
CAS No. |
15780-64-0 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
S-butan-2-yl 3-oxobutanethioate |
InChI |
InChI=1S/C8H14O2S/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 |
InChI Key |
JMBSREPHERKYJJ-UHFFFAOYSA-N |
SMILES |
CCC(C)SC(=O)CC(=O)C |
Canonical SMILES |
CCC(C)SC(=O)CC(=O)C |
Synonyms |
3-Oxobutanethioic acid S-sec-butyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thioesters
Structural Analogues
a) S-Phenyl 3-Oxobutanethioate
- Molecular Formula : C₁₀H₁₀O₂S .
- Physical Properties : Yellow oil with a 67% synthetic yield .
- Reactivity: Demonstrates keto-enol tautomerism (evident in ¹H-NMR: δ 5.51 for enol form) .
b) S-Trityl 3-Oxobutanethioate
- Molecular Formula : C₂₇H₂₄O₂S .
- Physical Properties : Pale yellow solid (m.p. 107–107.9°C) with 55% yield .
- Applications: The bulky trityl group enhances stability but limits solubility in non-polar solvents, making it less versatile than S-butan-2-yl derivatives in solution-phase reactions .
c) sec-Butyl Thioisovalerate
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